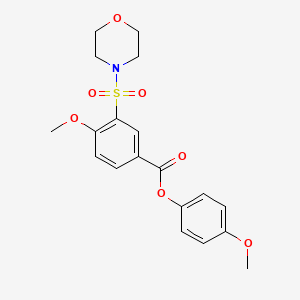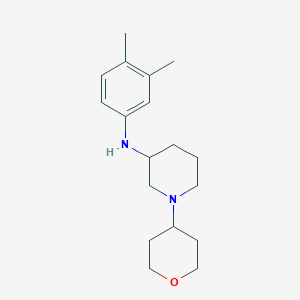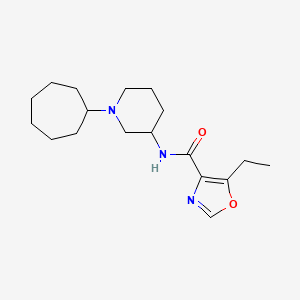![molecular formula C23H20FNO3 B6106892 (2-fluoro-4-biphenylyl)[1-(2-furoyl)-3-piperidinyl]methanone](/img/structure/B6106892.png)
(2-fluoro-4-biphenylyl)[1-(2-furoyl)-3-piperidinyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-fluoro-4-biphenylyl)[1-(2-furoyl)-3-piperidinyl]methanone is a chemical compound that has gained significant attention from researchers due to its potential applications in medicinal chemistry. The compound is a small molecule inhibitor that selectively targets specific enzymes and proteins, making it a promising candidate for drug development.
作用機序
The mechanism of action of (2-fluoro-4-biphenylyl)[1-(2-furoyl)-3-piperidinyl]methanone involves the selective inhibition of specific enzymes and proteins that are involved in disease progression. The compound binds to the active site of these enzymes and proteins, preventing them from carrying out their normal functions. This results in the inhibition of disease progression and the potential for therapeutic benefits.
Biochemical and Physiological Effects:
The compound has been shown to have significant biochemical and physiological effects in various disease models. In cancer models, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease models, the compound has been shown to reduce beta-amyloid plaque formation and improve cognitive function. In Parkinson's disease models, the compound has been shown to reduce neuroinflammation and improve motor function.
実験室実験の利点と制限
The compound has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and proteins. However, the compound also has limitations, including its low solubility in water and potential toxicity at high doses.
将来の方向性
There are several future directions for research on (2-fluoro-4-biphenylyl)[1-(2-furoyl)-3-piperidinyl]methanone. One direction is to optimize the synthesis method to improve yields and purity of the compound. Another direction is to investigate the potential for the compound in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, research can focus on developing novel formulations of the compound to improve its solubility and bioavailability. Finally, further studies can be conducted to investigate the potential toxicity and safety of the compound.
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry. Its selective inhibition of specific enzymes and proteins makes it a promising candidate for drug development. Further research is needed to optimize its synthesis method, investigate its potential in the treatment of other diseases, and improve its safety and bioavailability.
合成法
The synthesis of (2-fluoro-4-biphenylyl)[1-(2-furoyl)-3-piperidinyl]methanone involves a multistep process that requires advanced organic chemistry techniques. The starting materials for the synthesis are fluoro- and biphenyl-substituted benzaldehydes, which are reacted with a furoyl-substituted piperidine to form the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
科学的研究の応用
The compound has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to selectively inhibit specific enzymes and proteins that are involved in the progression of these diseases, making it a promising candidate for drug development.
特性
IUPAC Name |
(3-fluoro-4-phenylphenyl)-[1-(furan-2-carbonyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO3/c24-20-14-17(10-11-19(20)16-6-2-1-3-7-16)22(26)18-8-4-12-25(15-18)23(27)21-9-5-13-28-21/h1-3,5-7,9-11,13-14,18H,4,8,12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRBJHTXOHMTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)C(=O)C3=CC(=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6106809.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6106820.png)
![1-[2-(3-methoxybenzyl)-4-morpholinyl]-4-methyl-1-oxo-2-pentanone](/img/structure/B6106827.png)
![3-{[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-pyrrol-2-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B6106835.png)
![2,2'-[1,2-phenylenebis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B6106841.png)
![2-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B6106846.png)

![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B6106858.png)
![1-(3-furoyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1,4-diazepane trifluoroacetate](/img/structure/B6106862.png)

![1-(2,2-dimethylpropyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6106878.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)glycinamide](/img/structure/B6106895.png)

